Benzothiazole, 2,3-dihydro-2,2-dimethyl-

Übersicht

Beschreibung

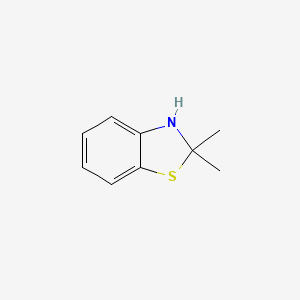

Benzothiazole, 2,3-dihydro-2,2-dimethyl- is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is part of the larger benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of benzothiazole, 2,3-dihydro-2,2-dimethyl- can be achieved through several methods. One common synthetic route involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method includes the cyclization of thioamides or the use of carbon dioxide as a raw material . Industrial production often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

Benzothiazole, 2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Benzothiazole, 2,3-dihydro-2,2-dimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzothiazole, 2,3-dihydro-2,2-dimethyl- varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . The pathways involved can include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Benzothiazole, 2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds such as:

1,3-Benzothiazole: This is the parent compound and is less substituted compared to 2,3-dihydro-2,2-dimethyl- benzothiazole.

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization, it has a thiol group that provides different reactivity.

Benzoxazole: This compound substitutes an oxygen atom for the sulfur atom in the thiazole ring, leading to different chemical properties.

The uniqueness of benzothiazole, 2,3-dihydro-2,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

Benzothiazole derivatives, including 2,3-dihydro-2,2-dimethyl-benzothiazole, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Overview of Benzothiazole Compounds

Benzothiazoles are bicyclic heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. The biological activity of benzothiazoles is largely influenced by substituents at various positions on the rings. The compound 2,3-dihydro-2,2-dimethyl-benzothiazole is characterized by its unique structure that contributes to its potential therapeutic effects.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Benzothiazole compounds inhibit bacterial growth by targeting key enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial DNA replication and metabolism .

- Efficacy : In vitro studies demonstrated that certain benzothiazole derivatives showed zones of inhibition (ZOI) ranging from 21 to 27 mm against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, outperforming standard antibiotics like kanamycin .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 2,3-Dihydro-2,2-dimethyl-benzothiazole | S. aureus | 21-27 | |

| Compound A | E. coli | 25 | |

| Compound B | B. subtilis | 28 |

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties:

- Cell Line Studies : Compounds containing the benzothiazole moiety have shown promising results in inhibiting the growth of various cancer cell lines. For example, studies reported over 90% growth inhibition in leukemia cell lines and significant cytotoxicity against lung cancer cell lines (A549, HCC827) .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (e.g., Cl or Br) at specific positions on the benzothiazole structure enhances lipophilicity and cytotoxicity against cancer cells .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Compound C | A549 | >90 | |

| Compound D | Hela | 85 | |

| Compound E | NCI-H358 | 75 |

Anti-inflammatory and Other Biological Activities

In addition to antimicrobial and anticancer activities, benzothiazole derivatives exhibit anti-inflammatory effects:

- Inflammatory Models : Research has shown that certain benzothiazoles can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

- Other Activities : Additional studies have reported anti-HIV, anti-tubercular, and anti-malarial activities associated with various benzothiazole derivatives .

Case Studies

- Antibacterial Efficacy Study : A recent study synthesized a series of benzothiazole derivatives and evaluated their antibacterial activity against methicillin-resistant Staphylococcus aureus. The results indicated that modifications at the 7th position significantly enhanced antibacterial potency .

- Antitumor Activity Assessment : Another study focused on the evaluation of new benzothiazole-based compounds against multiple cancer cell lines using both 2D and 3D culture methods. The findings suggested a higher efficacy in 2D cultures compared to 3D setups, highlighting the need for further investigation into the mechanisms of action .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3H-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAZKOYYAWJGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289790 | |

| Record name | benzothiazole, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25111-89-1 | |

| Record name | NSC77912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC64152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzothiazole, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.